molecular formula C5H5ClN2O2 B8689748 2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one

2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one

Cat. No. B8689748
M. Wt: 160.56 g/mol
InChI Key: VWPBWTBCPYSABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969364B2

Procedure details

To a solution of 40 mg (0.249 mmol) 2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one in 1 ml THF was added 20.3 mg (0.025 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, 74 mg (0.374 mmol) biphenyl-3-boronic acid, and 0.747 ml (0.747 mmol) 1 M aq Cs2CO3. The reaction mixture was heated to 120° C. for 20 min in the microwave, then diluted with 2 ml water, extracted with 10 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by HPLC gave 10 mg (14% yield) of 2-biphenyl-3-yl-5-hydroxy-3-methylpyrimidin-4(3H)-one. 1H NMR δ (ppm) (CH3OH-d4): 7.83-7.77 (2H, m), 7.67 (2H, d, J=7.69 Hz), 7.64-7.55 (2H, m), 7.53-7.42 (3H, m), 7.37 (1H, t, J=7.33 Hz), 3.50 (3H, s). HRMS (ESI positive) calc (M+H)+=279.1128 found 279.1127.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.747 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([OH:10])=[CH:4][N:3]=1.[C:11]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.O.ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[C:11]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:16]=[CH:15][CH:14]=[C:13]([C:2]2[N:7]([CH3:8])[C:6](=[O:9])[C:5]([OH:10])=[CH:4][N:3]=2)[CH:12]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
ClC1=NC=C(C(N1C)=O)O
Name
Quantity
74 mg
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)C1=CC=CC=C1
Name
Cs2CO3
Quantity
0.747 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20.3 mg
Type
catalyst
Smiles
ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C1=NC=C(C(N1C)=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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